

Physicochemical properties of 5-hydroxyesomeprazole.

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Compound of Interest

Compound Name: 5-Hydroxyesomeprazole

CAS No.: 358675-51-1

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Introduction: The Clinical and Chemical Imperative

Esomeprazole, the (S)-enantiomer of the proton pump inhibitor (PPI) omeprazole, is heavily utilized for acid-related gastrointestinal disorders. However, the drug's systemic efficacy and pharmacokinetic variability are fundamentally dictated by its hepatic biotransformation. The primary circulating metabolite is **5-hydroxyesomeprazole**[1]. Understanding the physicochemical properties of this metabolite is not merely an academic exercise; it is a critical requirement for analytical scientists developing robust quantification assays, studying genetic polymorphisms, and ensuring the stability of biological samples during clinical trials[2].

Molecular Anatomy & Physicochemical Profiling

5-Hydroxyesomeprazole is a substituted benzimidazole derivative. Structurally, it is formed when one of the methyl hydrogens at position 5 on the pyridine ring of esomeprazole is substituted by a hydroxyl group[3]. Like its parent compound, it is a lipophilic, weak base. It features two distinct pKa values that govern its ionization state across different physiological and analytical environments[4].

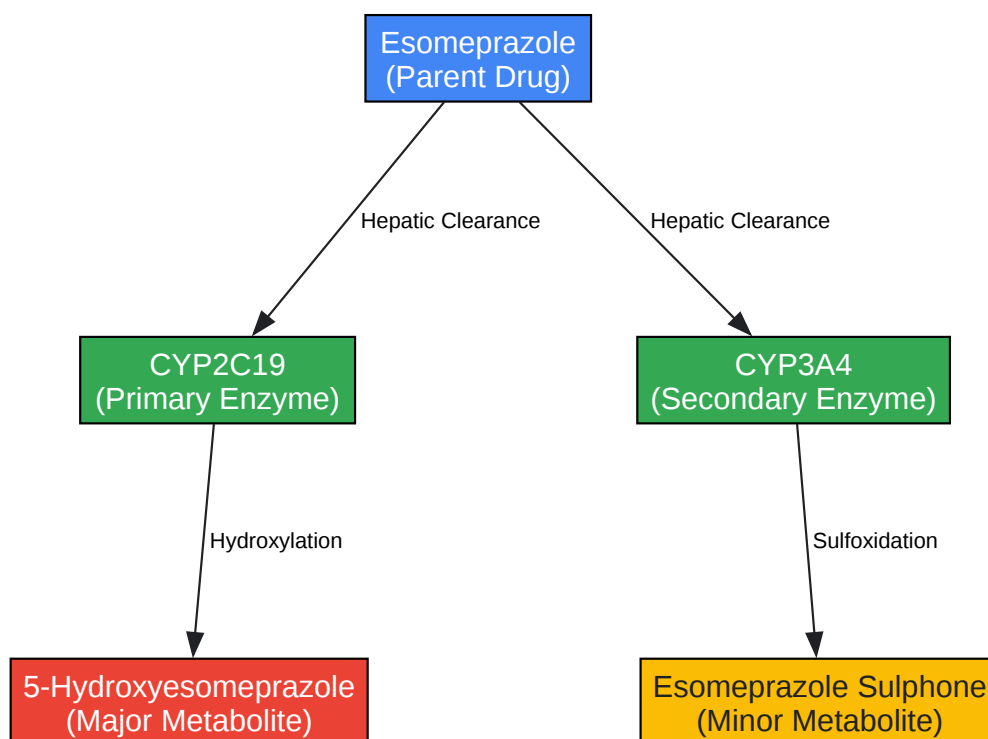
Table 1: Fundamental Physicochemical Properties of **5-Hydroxyesomeprazole**

Property	Value	Clinical / Analytical Significance
Molecular Formula	C17H19N3O4S	Defines the addition of a hydroxyl group to the omeprazole core[3].
Molecular Weight	361.4 g/mol	Used to determine the target m/z (362.11 for[M+H] ⁺) in mass spectrometry[3].
pKa Values	pKa1 ≈ 4.2, pKa2 ≈ 9.0	Dictates the pH required for extraction (neutral to slightly alkaline) to maintain the un-ionized state[4].
Primary Metabolizing Enzyme	CYP2C19	Genetic polymorphisms in CYP2C19 directly alter the clearance rate of the parent drug[5].
Linearity Range (Plasma)	20 – 4000 nmol/L	Provides the dynamic range necessary for pharmacokinetic profiling in human and animal models[2].
Protein Binding	~97% (Parent Drug)	Necessitates aggressive protein disruption during liquid-liquid extraction workflows[5].

Hepatic Biotransformation: The CYP2C19 Pathway

The metabolism of esomeprazole is highly stereoselective. While the (R)-enantiomer is rapidly cleared, esomeprazole (the S-enantiomer) exhibits a lower intrinsic clearance, leading to higher and more consistent systemic bioavailability[5]. The formation of **5-hydroxyesomeprazole** is exclusively mediated by the hepatic cytochrome P450 isoenzyme CYP2C19[2]. Because CYP2C19 is subject to significant genetic polymorphism (e.g., poor vs. extensive metabolizers),

monitoring the plasma concentration of **5-hydroxyesomeprazole** relative to the parent drug provides a direct phenotypic readout of a patient's metabolic capacity[4]. A secondary, minor pathway involves CYP3A4, which generates esomeprazole sulphone[1].



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Fig 1: Hepatic biotransformation pathway of esomeprazole into **5-hydroxyesomeprazole** via CYP2C19.

Analytical Methodology: LC-MS/MS Quantification Protocol

Accurate quantification of **5-hydroxyesomeprazole** in biological matrices requires highly sensitive techniques due to low circulating concentrations and structural similarities between the parent drug and its metabolites. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard[1].

Causality in Assay Design: Esomeprazole and its metabolites are highly bound to plasma proteins (~97%)[5]. Simple protein precipitation often fails to yield sufficient recovery. Therefore, a Liquid-Liquid Extraction (LLE) using a specific organic solvent mixture is employed to disrupt protein binding and selectively partition the lipophilic analytes away from polar endogenous matrix components[6].

Self-Validating Step-by-Step Protocol:

- **Sample Preparation & Spiking:** Aliquot 25 μL of human, rat, or dog plasma into a microcentrifuge tube. Spike with a stable-isotope-labeled internal standard (e.g., **5-hydroxyesomeprazole-d3**) to correct for downstream matrix effects and extraction losses[2].
- **Liquid-Liquid Extraction (LLE):** Add a mixture of methyl tert-butyl ether (MTBE) and dichloromethane (3:2, v/v)[2]. **Scientific Rationale:** MTBE provides excellent recovery for weak bases, while the addition of dichloromethane increases the density and polarity of the organic phase, optimizing the partitioning of the hydroxylated metabolite.
- **Phase Separation & Evaporation:** Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μL of the mobile phase (e.g., Acetonitrile:Water, 70:30 v/v). **Validation Check (System Suitability):** Inject a blank matrix extract spiked post-extraction to calculate the matrix factor. Ensure ion suppression is <15% to validate the LLE efficiency[6].
- **Chromatographic Separation:** Inject onto a reversed-phase C18 UHPLC column. **Scientific Rationale:** The non-polar C18 stationary phase effectively retains the lipophilic benzimidazole core. Use an acidic mobile phase (0.1% formic acid) to ensure the analytes remain protonated[6].
- **Mass Spectrometric Detection:** Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for **5-hydroxyesomeprazole** at m/z 362.11 to its specific product ion[6].



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Fig 2: Step-by-step LC-MS/MS workflow for the isolation and quantification of **5-hydroxyesomeprazole**.

Chemical Stability & Degradation Kinetics

A critical physicochemical vulnerability of **5-hydroxyesomeprazole** is its extreme acid lability. The benzimidazole sulfoxide core degrades rapidly in acidic environments (pH < 4.0), converting into inactive sulfenamides and other degradants[4]. This degradation is not only a physiological factor (necessitating enteric-coated formulations for the parent drug) but also a major analytical hurdle.

During sample handling and chromatographic separation, the microenvironmental pH must be strictly controlled. If basic degradation studies are performed, the compound demonstrates relative stability, but forced degradation under acidic conditions results in immediate peak loss in HPLC chromatograms[7]. To prevent on-column degradation during extended analytical runs, analysts often utilize slightly alkaline buffers (e.g., glycine buffer at pH 9.0) or ensure that the exposure time to acidic mobile phases (like 0.1% formic acid) is minimized through rapid UHPLC gradients[8].

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